molecular formula C21H14FN3S B2684002 9-{[(2-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 688792-64-5

9-{[(2-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2684002
CAS No.: 688792-64-5
M. Wt: 359.42
InChI Key: FQHJCFSZRLIARC-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen- and sulfur-containing polycyclic aromatic systems. Its core structure is a tetracyclic framework comprising fused imidazole and quinazoline moieties, substituted with a 2-fluorobenzylsulfanyl group. Structural elucidation of such compounds often relies on crystallographic tools like SHELX .

Properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-16-9-3-1-7-14(16)13-26-21-24-17-10-4-2-8-15(17)20-23-18-11-5-6-12-19(18)25(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHJCFSZRLIARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈F₃N₃S
  • Molecular Weight: 343.42 g/mol

Structural Features

The compound features a tetracyclic framework with multiple nitrogen atoms integrated into its structure, which may influence its biological interactions. The presence of a fluorophenyl group and a sulfanyl moiety suggests potential reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, tricyclic compounds have shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on related compounds demonstrated that they could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway and modulation of key signaling pathways like PI3K/Akt and MAPK.

Antimicrobial Activity

Compounds containing sulfur and nitrogen are often evaluated for their antimicrobial properties. Preliminary assays suggest that the target compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli
  • Results: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects. Research has shown that certain nitrogen-containing heterocycles can protect neuronal cells from oxidative stress-induced damage.

Example Study:

In vitro studies using neuronal cell lines indicated that this compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions.

Data Summary Table

Activity Type Tested Against IC50/MIC Values Mechanism
AnticancerBreast cancer cellsIC50 = 20 µMApoptosis induction
Lung cancer cellsIC50 = 25 µMCell cycle arrest
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLCell wall synthesis inhibition
Escherichia coliMIC = 64 µg/mLDisruption of membrane integrity
NeuroprotectiveNeuronal cell linesN/AReduction of oxidative stress

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features
Target Compound 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene 2-Fluorobenzylsulfanyl ~325.3 (estimated) Fluorine enhances electronegativity; sulfanyl group increases lipophilicity
9-Sulfanylidene-8,10,17-triazatetracyclo[...]-5-carboxylic acid Same core Carboxylic acid at position 5 295.316 Polar carboxyl group improves solubility but reduces membrane permeability
N-[(9E)-8,10,17-Triazatetracyclo[...]benzamide Same core Benzamide at position 9 ~310–330 (estimated) Amide group enables hydrogen bonding; potential protease inhibition
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]one 3,7-Dithia-5-azatetracyclo[...] 4-Methoxyphenyl; ketone ~300–320 (estimated) Dithia framework alters electron distribution; methoxy enhances resonance
10,16-Diazatetracyclo[...]octaen-8-one Diazatetracyclo[...] Ketone at position 8 ~250–270 (estimated) Reduced nitrogen content; ketone introduces polarity

Physicochemical Properties

  • Lipophilicity : The target compound’s 2-fluorobenzylsulfanyl group increases logP compared to the carboxylic acid derivative , making it more membrane-permeable but less water-soluble.
  • Hydrogen Bonding: The benzamide analog can act as both hydrogen bond donor and acceptor, whereas the sulfanyl group in the target compound primarily engages in hydrophobic interactions.

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